

# Application Notes and Protocols for Dosimetry Calculations in FAPI-2 Radioligand Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2][3] This selective expression makes FAP an attractive target for both diagnostic imaging and targeted radioligand therapy. FAP inhibitors (FAPI) can be labeled with diagnostic radionuclides (e.g., Gallium-68) for PET imaging or with therapeutic radionuclides (e.g., Lutetium-177, Yttrium-90) for radioligand therapy. **FAPI-2** is one of the early quinoline-based FAP inhibitors that has been investigated for these purposes. Accurate dosimetry calculations are crucial for the clinical translation of FAPI-based radioligand therapies to ensure sufficient radiation dose is delivered to the tumor while minimizing toxicity to healthy organs.

These application notes provide a summary of dosimetry data for various FAPI radiopharmaceuticals and detailed protocols for performing dosimetry calculations for **FAPI-2** radioligand therapy.

# **Quantitative Dosimetry Data**

The following tables summarize the reported absorbed doses for various FAPI radioligands in selected organs. It is important to note that dosimetry can vary based on the specific FAPI molecule, the radionuclide used, and individual patient characteristics.



Table 1: Absorbed Organ Doses for <sup>68</sup>Ga-labeled FAPI Radiopharmaceuticals

| Organ                       | <sup>68</sup> Ga-FAPI-2<br>(mGy/MBq) | <sup>68</sup> Ga-FAPI-4<br>(mGy/MBq) | <sup>68</sup> Ga-FAPI-46<br>(mGy/MBq) |
|-----------------------------|--------------------------------------|--------------------------------------|---------------------------------------|
| Bladder Wall                | 0.048                                | 0.048                                | 0.0241                                |
| Kidneys                     | 0.016                                | 0.016                                | 0.015                                 |
| Liver                       | 0.010                                | 0.010                                | 0.012                                 |
| Spleen                      | 0.008                                | 0.008                                | 0.009                                 |
| Red Marrow                  | 0.007                                | 0.007                                | 0.00849                               |
| Ovaries                     | -                                    | -                                    | 0.0115                                |
| Effective Dose<br>(mSv/MBq) | 0.0180                               | 0.0164                               | 0.0078                                |

Data compiled from studies on <sup>68</sup>Ga-**FAPI-2**, <sup>68</sup>Ga-FAPI-4, and <sup>68</sup>Ga-FAPI-46.[4][5] An examination with 200 MBq of <sup>68</sup>Ga-**FAPI-2** or <sup>68</sup>Ga-FAPI-4 corresponds to an effective dose of approximately 3-4 mSv. For <sup>68</sup>Ga-FAPI-46, an administration of 200 MBq results in an estimated total effective dose of 5.3 mSv, including the low-dose CT scan.

Table 2: Absorbed Organ and Tumor Doses for Therapeutic FAPI Radiopharmaceuticals



| Radiopharmaceutical                              | Organ/Tumor      | Absorbed Dose (Gy/GBq)                                     |
|--------------------------------------------------|------------------|------------------------------------------------------------|
| <sup>177</sup> Lu-EB-FAPI                        | Kidney           | 1.51 ± 0.74                                                |
| Red Marrow                                       | 0.11 ± 0.01      |                                                            |
| Tumor                                            | 3.51 ± 2.02      | _                                                          |
| Whole-body Effective Dose (mSv/MBq)              | 0.17 ± 0.04      |                                                            |
| <sup>177</sup> Lu-DOTAGA-Glu-(FAPI) <sub>2</sub> | Kidneys          | 0.13 ± 0.04                                                |
| Pancreas                                         | 0.12 ± 0.06      |                                                            |
| Liver                                            | $0.09 \pm 0.04$  | _                                                          |
| Spleen                                           | 0.07 ± 0.02      | _                                                          |
| Red Bone Marrow                                  | 0.0191 ± 0.00537 | _                                                          |
| Soft Tissue Tumor Lesions                        | 1.39 ± 0.55      | _                                                          |
| Osseous Tumor Lesions                            | 0.71 ± 0.20      | _                                                          |
| 90Y-DOTAGA-Glu-(FAPI)2                           | Tumor            | Mean 3.2-fold increase compared to <sup>90</sup> Y-FAPI-46 |

Data for <sup>177</sup>Lu-EB-FAPI and <sup>177</sup>Lu-DOTAGA-Glu-(FAPI)<sub>2</sub> are presented as mean ± standard deviation. The dimeric [<sup>90</sup>Y]Y-DOTAGA-Glu-(FAPI)<sub>2</sub> showed a significant increase in tumor absorbed dose compared to the monomeric [<sup>90</sup>Y]Y-FAPI-46.

# **Experimental Protocols for FAPI-2 Dosimetry**

This section outlines a generalized protocol for performing internal dosimetry for **FAPI-2** radioligand therapy. This protocol is based on common practices described in the literature for FAPI dosimetry studies.

### **Patient Selection and Preparation**

 Inclusion Criteria: Patients with confirmed malignancies known to express FAP, for whom standard therapies have failed or are not tolerated.



- Informed Consent: Obtain written informed consent from all patients.
- Preparation: No special preparation such as fasting is required. Patients should be well-hydrated.

# **Radiopharmaceutical Preparation and Administration**

- Radiolabeling: FAPI-2 is typically chelated with a radionuclide (e.g., <sup>68</sup>Ga for diagnostic imaging, <sup>177</sup>Lu for therapy) following established radiolabeling protocols.
- Quality Control: Ensure radiochemical purity meets acceptable standards before administration.
- Administration: Administer the FAPI-2 radioligand intravenously. The injected activity will depend on the radionuclide and the purpose of the study (diagnostic imaging vs. therapeutic dosimetry). For dosimetry based on a diagnostic scan, an activity of 100-200 MBq of <sup>68</sup>Ga-FAPI-2 is common.

# **Image Acquisition**

- Imaging Modality: PET/CT is the standard for <sup>68</sup>Ga-**FAPI-2**. SPECT/CT is used for <sup>177</sup>Lu-**FAPI-2**.
- Time Points: Acquire whole-body scans at multiple time points post-injection to determine the biodistribution and clearance kinetics. Typical time points for <sup>68</sup>Ga-FAPI are 10 minutes, 1 hour, and 3 hours post-injection. For therapeutic radionuclides with longer half-lives like <sup>177</sup>Lu, later time points (e.g., 24, 48, 72, and 168 hours) are necessary.
- Acquisition Parameters: Use standardized acquisition parameters to ensure quantitative accuracy. This includes appropriate reconstruction algorithms and corrections for attenuation, scatter, and dead time.

# **Image Analysis and Quantification**

 Region of Interest (ROI) Definition: On the co-registered CT images, delineate ROIs for source organs (e.g., kidneys, liver, spleen, bladder) and tumors at each time point.



- Activity Quantification: Determine the total activity in each ROI at each time point from the quantitative PET or SPECT images. This is often expressed as a percentage of the injected dose (%ID).
- Time-Activity Curve Generation: Plot the activity in each source organ and tumor as a function of time. Fit these data with an appropriate mathematical function (e.g., mono-exponential or bi-exponential) to generate time-activity curves (TACs).

### **Dosimetry Calculation**

- Residence Time Calculation: Integrate the TACs for each source organ to calculate the total number of disintegrations, also known as the residence time.
- Absorbed Dose Calculation: Use a dosimetry software package, such as OLINDA/EXM, to calculate the absorbed doses. This software uses the Medical Internal Radiation Dose (MIRD) formalism, which requires the residence times for each source organ and standardized phantom models to calculate the absorbed dose to target organs.

# Visualizations FAP Signaling Pathway

Fibroblast Activation Protein (FAP) plays a significant role in the tumor microenvironment by promoting tumor growth, invasion, and immunosuppression through various signaling pathways.





enhances

inhibits

Click to download full resolution via product page

Caption: FAP signaling in the tumor microenvironment.





# **Experimental Workflow for FAPI-2 Dosimetry**

The following diagram illustrates the logical flow of a typical clinical dosimetry study for **FAPI-2** radioligand therapy.





Click to download full resolution via product page

Caption: Workflow for FAPI-2 radioligand therapy dosimetry.



#### Conclusion

The development of FAPI-targeted radioligands represents a promising strategy for the treatment of various cancers. The protocols and data presented in these application notes provide a framework for researchers and clinicians to conduct accurate dosimetry studies, which are essential for the safe and effective implementation of **FAPI-2** radioligand therapy. As new FAPI derivatives, including dimeric and albumin-binding variants, continue to be developed, ongoing dosimetric evaluation will be critical to optimize their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 2. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculations in FAPI-2 Radioligand Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#dosimetry-calculations-for-fapi-2-radioligand-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com